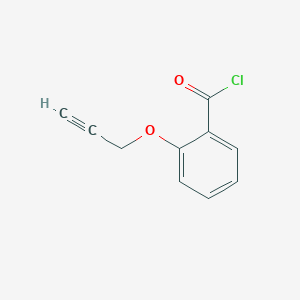

Benzoyl chloride, 2-(2-propynyloxy)-

CAS No.: 65211-53-2

Cat. No.: VC19394809

Molecular Formula: C10H7ClO2

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65211-53-2 |

|---|---|

| Molecular Formula | C10H7ClO2 |

| Molecular Weight | 194.61 g/mol |

| IUPAC Name | 2-prop-2-ynoxybenzoyl chloride |

| Standard InChI | InChI=1S/C10H7ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 |

| Standard InChI Key | FKOANRVECGXNQN-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOC1=CC=CC=C1C(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Benzoyl chloride, 2-(2-propynyloxy)-, belongs to the class of acyl chlorides, where the hydroxyl group of a carboxylic acid is replaced by a chlorine atom. Its molecular formula is C₁₀H₇ClO₂, with a molecular weight of 194.61 g/mol. The compound’s structure consists of:

-

A benzene ring substituted with a carbonyl chloride (-COCl) group at position 1.

-

A propynyloxy (-OCH₂C≡CH) substituent at position 2.

The propynyloxy group introduces steric and electronic effects:

-

Steric effects: The linear alkyne moiety (C≡CH) creates spatial hindrance, influencing reaction kinetics and regioselectivity.

-

Electronic effects: The electron-withdrawing nature of the carbonyl chloride enhances the electrophilicity of the carbonyl carbon, while the ether oxygen donates electron density to the aromatic ring .

Synthesis Methods

Route 1: Chlorination of 2-(2-Propynyloxy)benzoic Acid

The most direct synthesis involves converting 2-(2-propynyloxy)benzoic acid to its corresponding acyl chloride using chlorinating agents:

-

Reaction with Thionyl Chloride (SOCl₂):

Conditions: Anhydrous environment, reflux at 70–80°C for 4–6 hours .

-

Alternative Chlorinating Agents: Phosphorus pentachloride (PCl₅) or oxalyl chloride [(COCl)₂] may be used under similar conditions.

Route 2: Etherification of Salicylic Acid Derivatives

An alternative approach introduces the propynyloxy group before chlorination:

-

Ether Formation:

-

Chlorination: The intermediate is then treated with SOCl₂ to yield the final product .

Physicochemical Properties

The compound’s instability in aqueous environments necessitates anhydrous storage and handling. Its reactivity profile aligns with typical acyl chlorides but is moderated by the electron-donating propynyloxy group .

Reactivity and Mechanistic Insights

Nucleophilic Acyl Substitution

The carbonyl carbon undergoes nucleophilic attack, enabling:

-

Esterification: Reaction with alcohols (R-OH) yields 2-(2-propynyloxy)benzoate esters.

-

Amidation: Primary/secondary amines form corresponding amides, useful in drug synthesis.

Alkyne-Specific Reactions

The propynyloxy group participates in:

-

Huisgen Cycloaddition: Copper-catalyzed reaction with azides forms 1,2,3-triazoles, pivotal in click chemistry.

-

Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides extends π-conjugation for materials science.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

-

Antimicrobial Agents: The acyl chloride moiety facilitates synthesis of esters and amides with biofilm inhibition properties .

-

Anticancer Prodrugs: Alkyne groups enable conjugation with targeting biomolecules via click chemistry.

Agrochemicals

-

Herbicide Synthesis: Serves as a precursor to phenoxyalkyne herbicides, enhancing lipid solubility for foliar absorption .

Polymer Chemistry

-

Monomer for Polyesters: Reacts with diols to form high-performance polymers with alkyne side chains for post-polymerization modification.

Acute exposure symptoms include respiratory irritation and dermal burns. Chronic exposure risks include reduced olfactory function and potential carcinogenicity .

Environmental Impact and Degradation

-

Hydrolysis: Predominant degradation pathway in aqueous environments, yielding 2-(2-propynyloxy)benzoic acid and HCl .

-

Photodegradation: UV exposure cleaves the alkyne bond, generating CO₂ and chlorinated byproducts .

-

Ecotoxicity: LC₅₀ for aquatic organisms (e.g., Daphnia magna) is <10 mg/L, necessitating containment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume